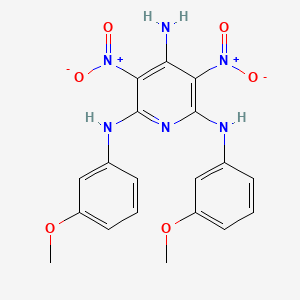
3-isobutoxy-N-(1-isopropyl-4-piperidinyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-isobutoxy-N-(1-isopropyl-4-piperidinyl)benzamide, also known as A-836,339, is a potent and selective antagonist of the cannabinoid CB1 receptor. The CB1 receptor is a G protein-coupled receptor that is widely distributed throughout the central and peripheral nervous systems. It is involved in the regulation of a variety of physiological processes, including appetite, pain sensation, mood, and memory.
作用機序
3-isobutoxy-N-(1-isopropyl-4-piperidinyl)benzamide acts as a competitive antagonist of the CB1 receptor. It binds to the receptor and prevents the binding of endogenous cannabinoids such as anandamide and 2-arachidonoylglycerol. This results in a decrease in CB1 receptor signaling, which can have various physiological effects depending on the specific process being studied.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-isobutoxy-N-(1-isopropyl-4-piperidinyl)benzamide are largely dependent on the specific process being studied. For example, in studies of food intake and energy balance, 3-isobutoxy-N-(1-isopropyl-4-piperidinyl)benzamide has been shown to decrease food intake and body weight gain in rodents. In studies of pain sensation, 3-isobutoxy-N-(1-isopropyl-4-piperidinyl)benzamide has been shown to decrease pain sensitivity in models of neuropathic pain. In studies of mood, 3-isobutoxy-N-(1-isopropyl-4-piperidinyl)benzamide has been shown to have anxiolytic and antidepressant effects in rodents.
実験室実験の利点と制限
One advantage of using 3-isobutoxy-N-(1-isopropyl-4-piperidinyl)benzamide in lab experiments is its high selectivity for the CB1 receptor. This allows researchers to specifically target the CB1 receptor without affecting other receptors or signaling pathways. One limitation of using 3-isobutoxy-N-(1-isopropyl-4-piperidinyl)benzamide is its relatively low potency compared to other CB1 receptor antagonists. This can require the use of higher concentrations of the compound in experiments, which can lead to non-specific effects.
将来の方向性
There are several potential future directions for research involving 3-isobutoxy-N-(1-isopropyl-4-piperidinyl)benzamide. One area of interest is the role of the CB1 receptor in the regulation of inflammation and immune function. 3-isobutoxy-N-(1-isopropyl-4-piperidinyl)benzamide has been shown to have anti-inflammatory effects in models of inflammation, suggesting that CB1 receptor antagonism may be a potential therapeutic strategy for inflammatory diseases. Another area of interest is the role of the CB1 receptor in the regulation of cardiovascular function. 3-isobutoxy-N-(1-isopropyl-4-piperidinyl)benzamide has been shown to have vasodilatory effects in models of hypertension, suggesting that CB1 receptor antagonism may be a potential therapeutic strategy for cardiovascular diseases.
合成法
The synthesis of 3-isobutoxy-N-(1-isopropyl-4-piperidinyl)benzamide involves several steps, starting with the reaction of 4-chlorobenzoyl chloride with isobutanol in the presence of a base to form the corresponding ester. This ester is then reacted with 1-isopropyl-4-piperidone to form the amide. Finally, the amide is treated with hydrochloric acid to form the hydrochloride salt of 3-isobutoxy-N-(1-isopropyl-4-piperidinyl)benzamide.
科学的研究の応用
3-isobutoxy-N-(1-isopropyl-4-piperidinyl)benzamide has been used extensively in scientific research to study the role of the CB1 receptor in various physiological processes. For example, it has been used to investigate the role of the CB1 receptor in the regulation of food intake and energy balance. It has also been used to study the effects of CB1 receptor antagonism on pain sensation and mood.
特性
IUPAC Name |
3-(2-methylpropoxy)-N-(1-propan-2-ylpiperidin-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O2/c1-14(2)13-23-18-7-5-6-16(12-18)19(22)20-17-8-10-21(11-9-17)15(3)4/h5-7,12,14-15,17H,8-11,13H2,1-4H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMNNFVYOGBESOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC(=C1)C(=O)NC2CCN(CC2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-methylpropoxy)-N-[1-(propan-2-yl)piperidin-4-yl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3,4-dichlorophenyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4962282.png)
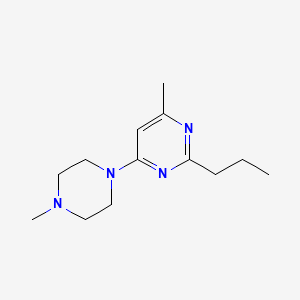
![ethyl 2-{[3-(4-chloro-3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}butanoate](/img/structure/B4962298.png)
![4-(2,4-dichlorophenoxy)-N-[3-(1H-imidazol-1-yl)propyl]butanamide](/img/structure/B4962305.png)
![2-({2-[(3-methoxyphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-1,2-oxazinane](/img/structure/B4962317.png)
![N-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}methyl)-2-butynamide](/img/structure/B4962322.png)
![2-(2,4-dinitrophenoxy)-4-methoxy-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4962330.png)

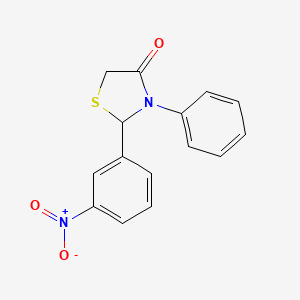
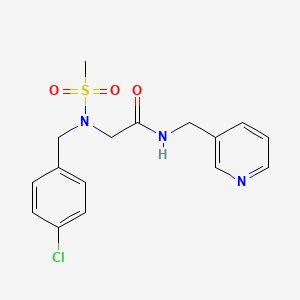
![2-(3,4-dimethoxyphenyl)-4-[(3-methyl-1-piperidinyl)carbonyl]quinoline](/img/structure/B4962355.png)
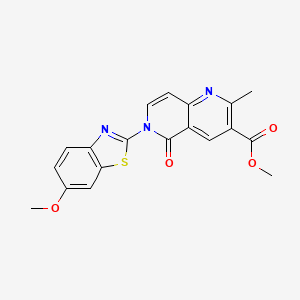
![3-isopropyl-8-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-1-(3-methylbutyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4962372.png)
